(5-bromo-2-methylthiophen-3-yl)methanol
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Overview
Description
(5-bromo-2-methylthiophen-3-yl)methanol is an organic compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a hydroxymethyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methylthiophen-3-yl)methanol typically involves the bromination of 2-methylthiophene followed by a formylation reaction to introduce the hydroxymethyl group. The general synthetic route can be summarized as follows:
Bromination: 2-methylthiophene is treated with bromine in the presence of a suitable catalyst to yield 5-bromo-2-methylthiophene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: (5-bromo-2-methylthiophen-3-yl)carboxylic acid or (5-bromo-2-methylthiophen-3-yl)aldehyde.
Reduction: 2-methylthiophen-3-ylmethanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(5-bromo-2-methylthiophen-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Mechanism of Action
The mechanism of action of (5-bromo-2-methylthiophen-3-yl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxymethyl group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding, influencing the compound’s biological activity and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
2-methylthiophen-3-ylmethanol: Lacks the bromine atom, resulting in different reactivity and applications.
5-bromo-2-methylthiophene: Lacks the hydroxymethyl group, limiting its use in certain chemical reactions.
(5-chloro-2-methylthiophen-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
(5-bromo-2-methylthiophen-3-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the thiophene ring.
Properties
CAS No. |
1492327-07-7 |
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Molecular Formula |
C6H7BrOS |
Molecular Weight |
207.09 g/mol |
IUPAC Name |
(5-bromo-2-methylthiophen-3-yl)methanol |
InChI |
InChI=1S/C6H7BrOS/c1-4-5(3-8)2-6(7)9-4/h2,8H,3H2,1H3 |
InChI Key |
YEWRUALNCORVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Br)CO |
Purity |
95 |
Origin of Product |
United States |
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